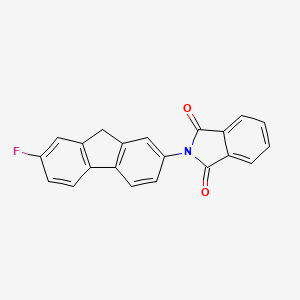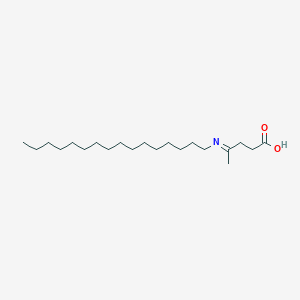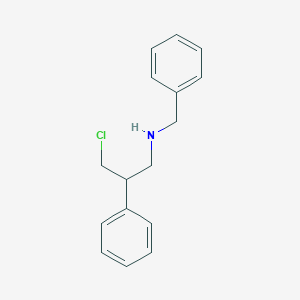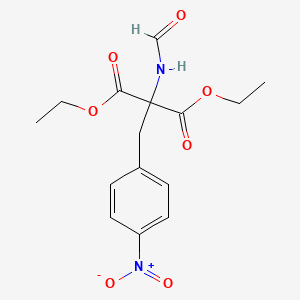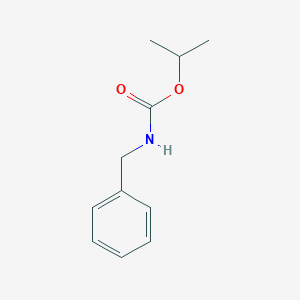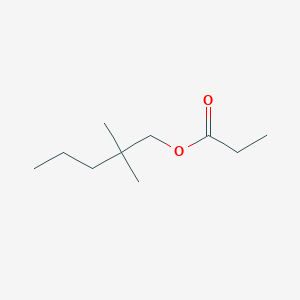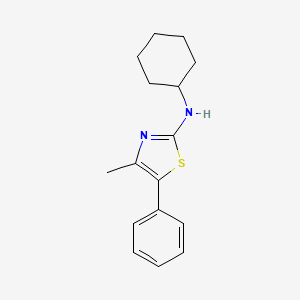![molecular formula C9H12AsNO5 B14726921 {3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid CAS No. 5425-65-0](/img/structure/B14726921.png)
{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid is an organoarsenic compound with the molecular formula C₉H₁₂AsNO₅. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid typically involves the reaction of 3-nitrobenzoic acid with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with arsenic acid to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Catalysts such as palladium on carbon may be used during the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 3-nitrobenzoic acid, ethyl chloroformate, and arsenic acid.
Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, palladium on carbon.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Arsenate derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl arsonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid is used as a reagent in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of the arsonic acid group is believed to disrupt microbial cell functions, making it a candidate for developing new antibiotics.
Medicine
In medicine, this compound is explored for its potential use in treating parasitic infections. Its ability to interfere with the metabolic pathways of parasites makes it a promising therapeutic agent.
Industry
In the agricultural industry, this compound is used as a herbicide to control the growth of unwanted weeds. Its application helps protect crops from harmful plants, leading to increased yields and better quality produce .
Wirkmechanismus
The mechanism of action of {3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid involves its interaction with cellular components. The arsonic acid group can bind to thiol groups in proteins, disrupting their function. This leads to the inhibition of essential enzymes and metabolic pathways, ultimately causing cell death. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[(Ethoxycarbonyl)amino]phenyl}arsonic acid
- **2-[(Ethoxycarbonyl)amino]phenyl}arsonic acid
- **3-[(Methoxycarbonyl)amino]phenyl}arsonic acid
Uniqueness
{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid is unique due to its specific substitution pattern on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it more effective in certain applications compared to its analogs. For instance, the position of the ethoxycarbonylamino group can influence the compound’s reactivity and binding affinity to biological targets.
Eigenschaften
CAS-Nummer |
5425-65-0 |
|---|---|
Molekularformel |
C9H12AsNO5 |
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
[3-(ethoxycarbonylamino)phenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO5/c1-2-16-9(12)11-8-5-3-4-7(6-8)10(13,14)15/h3-6H,2H2,1H3,(H,11,12)(H2,13,14,15) |
InChI-Schlüssel |
SHHHPJIYJOZUCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC(=CC=C1)[As](=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


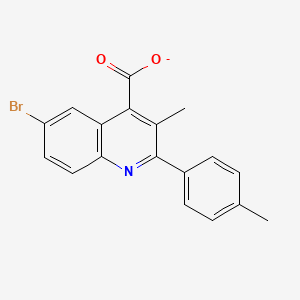
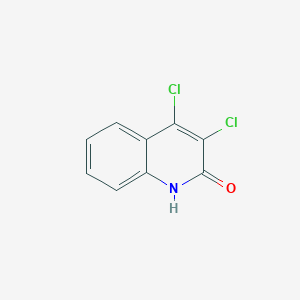
![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
![n-[3-(Dimethylamino)propyl]-2-ethylhexanamide](/img/structure/B14726866.png)
